N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Description
N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-fluorophenyl carbamoyl group and a 3,4-dimethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including antimicrobial, antifungal, and enzyme-inhibitory properties . The fluorophenyl and dimethoxybenzamide substituents likely enhance its bioactivity by influencing electronic, steric, and solubility profiles.
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-14-8-7-11(9-15(14)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-6-4-3-5-12(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJPSAQHHZLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the fluorophenyl and dimethoxybenzamide groups. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-fluorophenylthiourea. This intermediate then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole ring is prone to nucleophilic substitution and ring-opening reactions due to electron-deficient nitrogen and sulfur atoms. Key reactions include:
Sulfanyl (-S-) Bridge Oxidation
The sulfanyl group linking the thiadiazole and carbamoyl-methyl moieties undergoes oxidation:
Example : Treatment with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives, as observed in structurally similar thiadiazoles .
Carbamoyl Group Hydrolysis
The carbamoyl (-NHCO-) group is susceptible to hydrolysis under acidic or basic conditions:
Note : Hydrolysis rates depend on steric hindrance from the 3,4-dimethoxybenzamide group .
2-Fluorophenyl Ring
Fluorine’s electron-withdrawing effect directs electrophilic substitution to the meta position, though reactivity is limited. Halogenation or nitration requires harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .
3,4-Dimethoxybenzamide Ring
-
Demethylation : Strong Lewis acids (e.g., BBr₃) cleave methoxy groups to phenolic -OH .
-
Oxidation : KMnO₄ oxidizes methoxy groups to quinones under acidic conditions .
Hydrogen Bonding and Solubility
The carbamoyl and methoxy groups participate in hydrogen bonding, affecting solubility:
Stability Under Synthetic Conditions
-
Thermal Stability : Decomposes above 220°C, releasing SO₂ and NH₃ .
-
Photostability : UV light (254 nm) induces radical formation at the sulfanyl bridge, requiring dark storage .
Key Research Findings
Scientific Research Applications
Case Studies
A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound showed promising results:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| MDA-MB-231 | 56.53 |
These findings suggest that compounds with similar structures could be developed into effective anticancer agents .
Antimicrobial Activity
The potential antimicrobial properties of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide have also been explored. The thiadiazole ring is known for its efficacy against various bacterial and fungal pathogens.
Case Studies
In vitro studies have shown that compounds with similar thiadiazole structures exhibit significant activity against:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
These results indicate the compound's potential as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Properties
Molecular docking studies suggest that compounds related to N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This opens avenues for research into its use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action may include the inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 2-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to chlorinated analogs (e.g., compound 13) .
- Methoxy vs. Sulfamoyl Groups : The 3,4-dimethoxybenzamide substituent likely reduces solubility compared to sulfamoyl derivatives (e.g., compound 13) but may enhance selectivity for hydrophobic enzyme pockets .
Biological Activity
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
The compound comprises several functional groups:
- Thiadiazole ring : Provides a scaffold associated with various biological activities.
- Fluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Dimethoxybenzamide : Contributes to the overall pharmacological profile.
The synthesis typically involves multiple steps:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the fluorophenyl group via reactions with isocyanates.
- Coupling with dimethoxybenzoyl chloride to form the final product .
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism may include:
- Enzyme inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor modulation : Altering receptor functions through allosteric interactions .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiadiazole moiety in N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide suggests potential anticancer effects. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and others .
Antimicrobial Properties
The compound may also exhibit antimicrobial activity due to the inherent properties of thiadiazole derivatives. Studies have shown that these compounds can effectively inhibit bacterial growth and possess antifungal properties .
Anti-inflammatory Effects
Thiadiazole derivatives are known for their anti-inflammatory effects. The unique structure of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide may enhance its potential in treating inflammatory conditions .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells. The results indicated significant inhibition rates at varying concentrations, suggesting that modifications in the structure can enhance anticancer activity .
- Antimicrobial Testing : Another study tested a series of thiadiazole compounds against Staphylococcus aureus and E. coli using agar diffusion methods. Compounds similar to N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide showed promising results in inhibiting bacterial growth .
Comparative Analysis
The following table summarizes the biological activities associated with various thiadiazole compounds:
Q & A
Q. What are the standard synthetic routes for N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Esterification of 3,4-dimethoxybenzoic acid to form the methyl ester.
- Step 2 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) .
- Step 3 : Sulfanyl linkage introduction using [(2-fluorophenyl)carbamoyl]methanethiol, often via nucleophilic substitution in anhydrous THF with NaH as a base .
- Step 4 : Final coupling of the thiadiazole intermediate with the benzamide moiety using carbodiimide-mediated amidation .
Key analytical checkpoints include NMR (¹H/¹³C) for intermediate validation and HPLC for purity assessment.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and molecular conformation (e.g., thiadiazole ring planarity, dihedral angles between substituents) .
- NMR spectroscopy : ¹H NMR identifies methoxy protons (~δ 3.8–4.0 ppm) and sulfanyl-linked methylene groups (~δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and thiadiazole carbons .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA, comparing potency to standard NSAIDs like celecoxib .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiadiazole core formation?
- Methodological Answer :
- Reaction solvent : Replace POCl₃ with PCl₅ in DMF for milder conditions and higher regioselectivity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics.
- DOE (Design of Experiments) : Optimize temperature (80–100°C), stoichiometry (thiosemicarbazide:acid chloride ratio 1:1.2), and reaction time (2–4 hours) .
Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., RPMI-1640 + 10% FBS).
- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .
- Statistical validation : Perform triplicate experiments with ANOVA analysis to identify outliers .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5IKT) or bacterial dihydrofolate reductase (PDB ID: 3FRA) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein complex stability under physiological conditions .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate electronic properties with bioactivity .
Q. How to identify and characterize metabolic byproducts in vitro?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) coupled with Q-TOF detection to track hydroxylation or demethylation metabolites .
- Microsomal incubation : Incubate with rat liver microsomes (RLM) and NADPH, quench with acetonitrile, and analyze phase I/II metabolites .
Q. What strategies elucidate structure-activity relationships (SAR) for substituent modifications?
- Methodological Answer :
- Analog synthesis : Replace 2-fluorophenyl with 2,4-dichlorophenyl or pyridyl groups to assess halogen/heterocycle effects .
- Pharmacophore mapping : Overlay crystal structures (e.g., from XRD) to identify critical hydrogen bond donors/acceptors .
Q. How does the compound’s thermal stability impact formulation studies?
- Methodological Answer :
Q. What challenges arise in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., DMSO/water mixtures) for higher throughput .
- Solvent selection : Substitute THF with 2-MeTHF for safer, greener large-scale reactions .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
